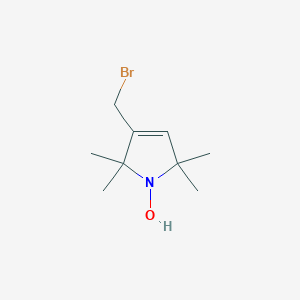

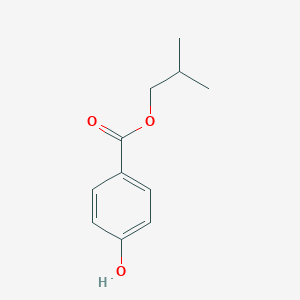

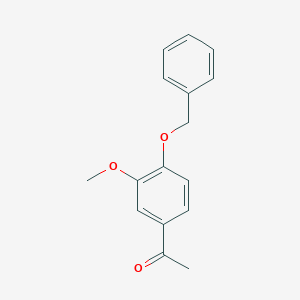

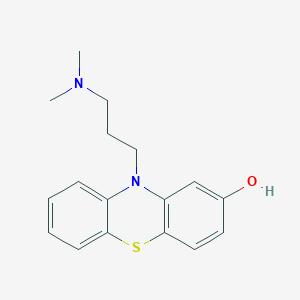

![molecular formula C18H20N2O5 B030094 3-[(苄氧基)氨基]-N-[(苄氧基)羰基]-D,L-丙氨酸 CAS No. 96521-76-5](/img/structure/B30094.png)

3-[(苄氧基)氨基]-N-[(苄氧基)羰基]-D,L-丙氨酸

描述

Synthesis Analysis

Synthesis of similar complex amino acid derivatives often involves multi-step reactions starting from simple and readily available substrates. For example, amino acid derivatives have been synthesized from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde to obtain compounds with high fluorescence quantum yield, illustrating the diverse synthetic routes available for creating amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).

Molecular Structure Analysis

The molecular structure of amino acid derivatives can significantly influence their photophysical and chemical properties. For instance, studies on heterocyclic amino acids with a benzoxazole moiety have shown that the presence of this unit can enable the amino acids to act as fluorometric chemosensors for metal cations (Ferreira et al., 2018). These findings highlight the importance of molecular structure in determining the functional capabilities of such compounds.

Chemical Reactions and Properties

Amino acid derivatives undergo various chemical reactions that can be utilized in peptide synthesis and other areas. The reactivity of these compounds can be tailored through modifications of their molecular structure, as demonstrated in the synthesis of N-protected α-amino acids from N-(benzyloxycarbonyl)-L-serine, showcasing the versatility of amino acid derivatives in chemical synthesis (Pansare et al., 2003).

Physical Properties Analysis

The physical properties of amino acid derivatives, such as solubility, melting point, and crystalline structure, are critical for their application in various scientific fields. For example, the crystal structures of even and odd bolaform amino acid derivatives have been examined to understand their formation and stability, which are essential for their potential applications in materials science and biochemistry (Schade et al., 2009).

Chemical Properties Analysis

The chemical properties of “3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine” and related compounds, such as reactivity with other chemicals, stability under various conditions, and potential as building blocks for more complex molecules, are fundamental aspects of their study. Research into the synthesis and properties of amino acid-based polyacetylenes, for instance, explores the incorporation of amino acid derivatives into polymers, highlighting the compound's versatility and potential for innovation in polymer chemistry (Gao et al., 2003).

科学研究应用

聚合和络合形成

清水、长谷川和秋山(1984 年)探讨了 N-苄氧基 DL-α-氨基酸 N-羧基酸酐(包括 N-苄氧基丙氨酸)在苯中的聚合。他们注意到,N-苄氧基丙氨酸有效地产生了聚合物。在氢化后,这些聚合物形成了聚(N-羟基肽),它们可以与铁(III)络合,并进一步转化为酰基活性聚合物 (Shimizu, Hasegawa, & Akiyama, 1984).

荧光氨基酸衍生物的合成

Guzow 等人(2001 年)合成了高荧光氨基酸衍生物 N-[(叔丁氧基)羰基]-3-[2-(1H-吲哚-3-基)苯并恶唑-5-基]-L-丙氨酸甲酯,表现出高荧光量子产率。该化合物说明了一种创建具有所需光物理性质的氨基酸衍生物的方法 (Guzow, Szabelski, Malicka, & Wiczk, 2001).

新型氨基酸的开发

Nestor 等人(1984 年)从 D-或 L-天冬氨酸中创建了一类新型杂环芳香族氨基酸,包括 3-(2-苯并咪唑基)丙氨酸。这些氨基酸具有与色氨酸相似的空间位阻,被用于合成促黄体激素释放激素的有效类似物 (Nestor, Horner, Ho, Jones, Mcrae, & Vickery, 1984).

化学修饰甲氨蝶呤的合成

Piper 等人(1982 年)合成了 N-[4-[[(苄氧基)羰基]甲基氨基]苯甲酰]-L-谷氨酸衍生物,这是合成甲氨蝶呤(一种化疗药物)修饰版本的关键中间体。他们的研究探索了不同的化学修饰如何影响药物与生物靶标的相互作用 (Piper, Montgomery, Sirotnak, & Chello, 1982).

未来方向

属性

IUPAC Name |

3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVEYKTTRBOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00538515 | |

| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine | |

CAS RN |

96521-76-5 | |

| Record name | 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00538515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。